Cas no 88775-06-8 (2-Propanol, 1-(nonylphenoxy)-)

2-Propanol, 1-(nonylphenoxy)- structure
2-Propanol, 1-(nonylphenoxy)- structure
Product name:2-Propanol, 1-(nonylphenoxy)-
CAS No:88775-06-8
MF:C18H30O2
MW:278.429605960846
CID:621744
PubChem ID:20082182

2-Propanol, 1-(nonylphenoxy)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propanol, 1-(nonylphenoxy)-
    • 1-(2-nonylphenoxy)propan-2-ol
    • SCHEMBL8588062
    • DTXSID90602239
    • 88775-06-8
    • Inchi: InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-12-17-13-10-11-14-18(17)20-15-16(2)19/h10-11,13-14,16,19H,3-9,12,15H2,1-2H3
    • InChI Key: FCZXXMWYJSLQKF-UHFFFAOYSA-N
    • SMILES: CCCCCCCCCC1=CC=CC=C1OCC(C)O

Computed Properties

  • Exact Mass: 278.224580195g/mol
  • Monoisotopic Mass: 278.224580195g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 11
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 6.6

2-Propanol, 1-(nonylphenoxy)- Related Literature

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